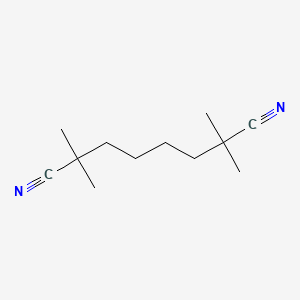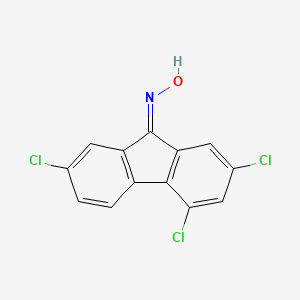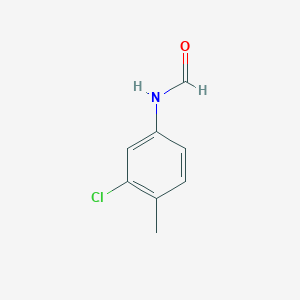
2,2,7,7-Tetramethyloctanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethyloctanedinitrile is an organic compound with the molecular formula C12H20N2 It is characterized by the presence of two nitrile groups (-CN) attached to a carbon chain with four methyl groups (-CH3) at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethyloctanedinitrile typically involves the reaction of 2,2,7,7-Tetramethyloctane with a nitrile-forming reagent. One common method is the reaction of 2,2,7,7-Tetramethyloctane with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-Tetramethyloctanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: 2,2,7,7-Tetramethyloctanedioic acid.
Reduction: 2,2,7,7-Tetramethyloctanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,7,7-Tetramethyloctanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyloctanedinitrile depends on its chemical reactivity. The nitrile groups can interact with various molecular targets, leading to different pathways and effects. For example, in reduction reactions, the nitrile groups are converted to amines, which can then participate in further biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentanedinitrile: Similar structure but with a shorter carbon chain.
2,2,6,6-Tetramethylheptanedinitrile: Similar structure but with a different carbon chain length.
Uniqueness
2,2,7,7-Tetramethyloctanedinitrile is unique due to its specific carbon chain length and the positioning of the nitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13865-25-3 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2,7,7-tetramethyloctanedinitrile |
InChI |
InChI=1S/C12H20N2/c1-11(2,9-13)7-5-6-8-12(3,4)10-14/h5-8H2,1-4H3 |
InChI Key |
MZLDHJUKJGFOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)




![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)






